molecular formula C9H7FO2 B2383898 6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane] CAS No. 2248405-65-2

6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]

Cat. No.: B2383898
CAS No.: 2248405-65-2
M. Wt: 166.151
InChI Key: QAIYVQVMSRVHFT-UHFFFAOYSA-N
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Description

6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] is a synthetic organic compound characterized by a spiro linkage between a benzofuran and an oxirane ring, with a fluorine atom attached to the benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Spirocyclization: The final step involves the formation of the spiro linkage by reacting the fluorinated benzofuran with an epoxide precursor under basic conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production methods for 6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the spiro linkage provides structural rigidity. These features contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorospiro[2H-1-benzofuran-3,2’-oxirane] is unique due to its specific spiro linkage and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-fluorospiro[2H-1-benzofuran-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-7-8(3-6)11-4-9(7)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYVQVMSRVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO2)C3=C(O1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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